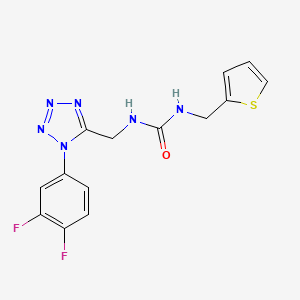![molecular formula C23H16FNO3 B2861896 4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923131-74-2](/img/structure/B2861896.png)
4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the IUPAC name, other names, and the class of compounds it belongs to. The structure would be described in terms of its functional groups and any interesting features.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR, and IR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the conditions and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.科学研究应用
Serotonin 1A Receptors in Alzheimer's Disease
Research involving fluorinated benzamide derivatives , specifically designed as molecular imaging probes, has been pivotal in studying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. Using positron emission tomography (PET), these compounds have facilitated the quantification of receptor densities, revealing significant decreases in patients compared to controls. This decrease correlates with clinical symptom severity and altered glucose utilization, indicating the potential of such compounds in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Anticholinesterase Activity
Coumarin-3-carboxamides bearing tryptamine moieties, similar in structure to the compound , have shown significant anticholinesterase (AChE) activity. These compounds, designed and synthesized for their potential therapeutic applications, have been found effective against AChE, with specific derivatives displaying low micromolar IC50 values. The research underscores the therapeutic potential of chromene derivatives in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Anti-proliferative Properties in Cancer
Chromene derivatives have been investigated for their cytotoxic and anti-proliferative properties against cancer cell lines. For instance, benzochromene derivatives have demonstrated the ability to induce apoptosis in colorectal cancer cell lines via mechanisms involving the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes. These findings highlight the potential of chromene derivatives as chemotherapeutic agents (Hanifeh Ahagh et al., 2019).
Fluorescence Properties for Sensing and Imaging
Chromene derivatives exhibit unique fluorescence properties that are environment-sensitive, making them suitable for developing fluorogenic sensors. Such compounds have been utilized in designing sensors for detecting protic environments, showcasing their applicability in chemical sensing and imaging (Uchiyama et al., 2006). Another study elaborates on the spectroscopic characteristics, chemical, and biological activity of pyrone derivatives, indicating their potential in biological applications and material science (Al-Otaibi et al., 2021).
安全和危害
This would involve a discussion of any safety concerns associated with the compound, such as toxicity, flammability, environmental impact, etc.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help find more information.
属性
IUPAC Name |
4-fluoro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-3-2-4-16(11-14)22-13-20(26)19-12-18(9-10-21(19)28-22)25-23(27)15-5-7-17(24)8-6-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZICUKYBDASKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)
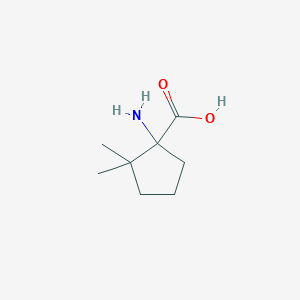
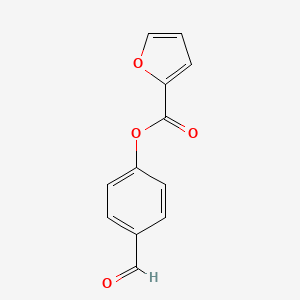
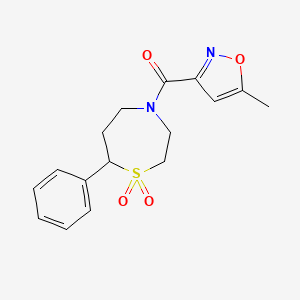
![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)


![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)
![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)
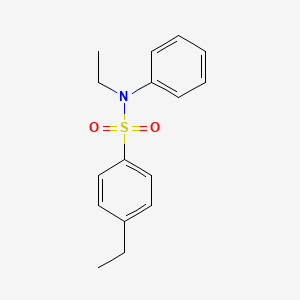
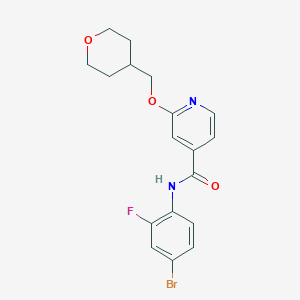
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)
